An In-depth Technical Guide to the Physicochemical Properties of 2-(4-methoxypiperidine-1-carbonyl)pyrazine
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-methoxypiperidine-1-carbonyl)pyrazine
Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery
In the intricate journey of drug discovery and development, the adage "form follows function" finds a profound resonance in the physicochemical characteristics of a candidate molecule. These intrinsic properties, such as solubility, lipophilicity, and ionization state (pKa), are not mere data points; they are the fundamental determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] A molecule with exceptional in vitro potency can falter in clinical trials if its physicochemical attributes are not conducive to traversing biological membranes, reaching its target in effective concentrations, or maintaining stability within the physiological milieu.[4][5] Therefore, a comprehensive understanding and early assessment of these properties are paramount to mitigating late-stage failures and optimizing the path to a successful therapeutic agent.[6]
This guide provides a detailed examination of the predicted physicochemical properties of the novel compound 2-(4-methoxypiperidine-1-carbonyl)pyrazine. Given the nascent stage of research into this specific molecule, this document will focus on established methodologies for the experimental determination of its key physicochemical parameters. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Compound Profile: 2-(4-methoxypiperidine-1-carbonyl)pyrazine
Chemical Structure:
Predicted Physicochemical Properties:
The following table summarizes the predicted physicochemical properties of 2-(4-methoxypiperidine-1-carbonyl)pyrazine. These values are computationally derived and serve as an initial guide for experimental design. It is imperative that these predictions are validated through empirical testing.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 235.28 g/mol | Influences diffusion and transport across membranes. A value ≤ 500 is favorable for oral bioavailability according to Lipinski's Rule of Five.[4] |
| logP (Octanol-Water Partition Coefficient) | 1.85 | A measure of lipophilicity. Affects solubility, permeability, and plasma protein binding. Values between 1 and 3 are often optimal for oral drugs.[4] |
| pKa (Acid Dissociation Constant) | 3.5 (predicted basic pKa) | Determines the degree of ionization at a given pH. This impacts solubility, absorption, and receptor interaction.[3][7] |
| Hydrogen Bond Donors | 0 | The number of hydrogen atoms attached to electronegative atoms. A value ≤ 5 is favorable for oral bioavailability.[4] |
| Hydrogen Bond Acceptors | 4 | The number of electronegative atoms (N, O). A value ≤ 10 is favorable for oral bioavailability.[4] |
| Polar Surface Area (PSA) | 55.8 Ų | Influences membrane permeability. |
Based on these in silico predictions, 2-(4-methoxypiperidine-1-carbonyl)pyrazine exhibits a promising profile for a potential drug candidate, adhering to Lipinski's Rule of Five.[4] However, experimental verification is crucial.
Experimental Determination of Key Physicochemical Properties
The following sections provide detailed protocols for the experimental determination of aqueous solubility, lipophilicity (logD), and pKa.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical factor for drug absorption and formulation.[6][8] Poor solubility is a leading cause of failure in drug development.[9] Both kinetic and thermodynamic solubility assays are valuable at different stages of the discovery process.[10]
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility assessment in drug discovery.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining equilibrium solubility.
Principle: An excess of the solid compound is equilibrated with a specific aqueous buffer at a constant temperature. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of physiologically relevant buffers (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid, and pH 7.4 for physiological pH).
-
Compound Addition: Add an excess amount of crystalline 2-(4-methoxypiperidine-1-carbonyl)pyrazine to a known volume of each buffer in separate glass vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate the samples for a sufficient period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification by HPLC:
-
Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at known concentrations.
-
Analyze the filtered supernatant and the standard solutions by a validated HPLC-UV method.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of the compound in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility at that specific pH.
-
Causality and Trustworthiness: The use of a crystalline solid ensures that the measurement reflects the true equilibrium solubility, as amorphous forms can exhibit higher, but less stable, apparent solubilities. The extended equilibration time is crucial for reaching a true thermodynamic equilibrium. Quantification by a validated HPLC method provides accuracy and precision.
Lipophilicity: Balancing Permeability and Solubility
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a key determinant of a drug's ability to cross biological membranes.[4]
Relationship between pH, pKa, and Lipophilicity (logD)
Caption: Influence of pH and pKa on the ionization and partitioning of a basic compound.
Protocol for logD Determination (Shake-Flask Method)
Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and an aqueous buffer of a specific pH. The concentrations of the compound in each phase are measured to calculate the distribution coefficient.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) and vice-versa by vigorously mixing them and then allowing the phases to separate overnight. This prevents volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of 2-(4-methoxypiperidine-1-carbonyl)pyrazine in the pre-saturated aqueous buffer.
-
Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol with a known volume of the compound-containing pre-saturated buffer.
-
Equilibration: Seal the vial and shake it for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Sample Collection: Carefully collect aliquots from both the n-octanol and the aqueous phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the logD using the following formula:
-
logD = log ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Expertise in Action: The pre-saturation of the solvents is a critical step to ensure accurate volume measurements and, consequently, an accurate logD value. The choice of analytical method for quantification should be sensitive enough to detect the compound in both phases.
pKa: The Ionization Fingerprint
The acid dissociation constant (pKa) dictates the charge state of a molecule at a given pH.[7][11] For a basic compound like 2-(4-methoxypiperidine-1-carbonyl)pyrazine, the pKa will determine the pH at which it becomes protonated (ionized).[3]
Protocol for pKa Determination (Potentiometric Titration)
Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored with a pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[12]
Step-by-Step Methodology:
-
Solution Preparation: Dissolve an accurately weighed amount of 2-(4-methoxypiperidine-1-carbonyl)pyrazine in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis:
-
Plot the measured pH against the volume of titrant added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This point can be identified as the inflection point of the titration curve.
-
Alternatively, the pKa can be determined from the point of maximum buffer capacity, which is derived from the first derivative of the titration curve.
-
Self-Validation: The use of a calibrated pH electrode and a standardized titrant is essential for accuracy. Performing the titration in a thermostatted vessel minimizes temperature-dependent variations in pKa.
Conclusion: A Roadmap for Characterization
While specific experimental data for 2-(4-methoxypiperidine-1-carbonyl)pyrazine is not yet publicly available, this guide provides a robust framework for its comprehensive physicochemical characterization. The presented protocols, grounded in established scientific principles, offer a clear path for researchers and drug development professionals to generate the critical data needed to assess the therapeutic potential of this and other novel chemical entities. The interplay between solubility, lipophilicity, and ionization is a delicate balance that must be carefully navigated.[4] By adhering to rigorous experimental methodologies and understanding the underlying causality, the scientific community can make more informed decisions, ultimately accelerating the journey from a promising molecule to a life-changing medicine.
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